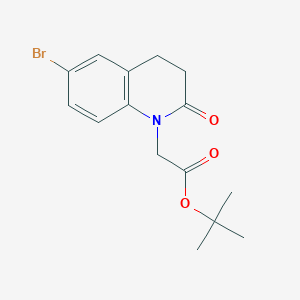

tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h5-6,8H,4,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVGZKJWHYJCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically begins with the bromination of 2-oxo-3,4-dihydroquinoline. This is followed by the esterification of the resulting bromo compound with tert-butyl bromoacetate under basic conditions. Typical reaction conditions include:

Solvent: : Common solvents such as dichloromethane or acetonitrile.

Catalysts: : Base catalysts such as potassium carbonate.

Temperature: : Mild to moderate temperatures (0-50°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized procedures to increase yield and purity. These methods may include:

Continuous-flow reactors: : For better control over reaction conditions.

Microwave-assisted synthesis: : To reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various types of chemical reactions:

Substitution Reactions: : The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: : The compound can be reduced to eliminate the bromine atom.

Oxidation Reactions: : The quinoline core can undergo oxidation to form different functional groups.

Common Reagents and Conditions

Nucleophilic substitution: : Reagents like sodium methoxide or potassium iodide.

Reductive conditions: : Catalysts such as palladium on carbon with hydrogen gas.

Oxidative conditions: : Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions vary but can include:

Substitution Products: : Depending on the nucleophile used.

Reduction Products: : Such as dehalogenated derivatives.

Oxidation Products: : Such as quinoline N-oxides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate. For instance, derivatives of quinoline have shown promising activity against various cancer cell lines by inhibiting specific pathways involved in tumor growth and metastasis . The structural features of this compound may enhance its interaction with biological targets, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Research indicates that compounds containing the dihydroquinoline structure exhibit antimicrobial properties. In particular, studies have demonstrated that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi, suggesting their potential use in developing new antimicrobial agents . The presence of the bromine atom in this compound may contribute to its increased bioactivity.

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various reactions, including nucleophilic substitutions and cyclizations, which can lead to the formation of complex organic molecules . This property is particularly valuable in pharmaceutical chemistry for synthesizing new drug candidates.

Polymer Chemistry

The compound's reactivity also positions it as a potential building block for polymer synthesis. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength . This application is particularly relevant in creating advanced materials for electronics and coatings.

Case Study 1: Anticancer Research

A study published in MDPI investigated the efficacy of various quinoline derivatives against cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced cytotoxicity against breast cancer cells, showcasing the potential of compounds like this compound in cancer therapy .

Case Study 2: Antimicrobial Activity

In another research effort, a series of dihydroquinoline derivatives were tested for their antimicrobial activity against strains of Escherichia coli and Staphylococcus aureus. The study found that specific structural modifications led to improved inhibition rates compared to standard antibiotics, indicating the promise of such compounds in addressing antibiotic resistance .

Mechanism of Action

Molecular Targets

The mechanism by which tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate exerts its effects often involves interactions with cellular enzymes and receptors.

Pathways Involved

Enzyme Inhibition: : The compound may inhibit key enzymes involved in disease pathways.

Signal Transduction: : It can modulate signal transduction pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

- CAS No.: 1224927-63-2

- Molecular Formula: C₁₅H₁₈BrNO₃

- Molecular Weight : 340.21 g/mol

- Key Features: A brominated tetrahydroquinoline derivative with a tert-butyl ester group. The bromine substituent at position 6 and the 2-oxo group on the tetrahydroquinoline core define its reactivity and applications in medicinal chemistry and materials science .

Synthesis: Synthesized via alkylation of 6-bromo-3,4-dihydroquinolin-2(1H)-one with tert-butyl bromoacetate in anhydrous DMF using NaH as a base. The reaction proceeds with moderate to high yields (41–86%) depending on purification methods .

Comparison with Structural Analogs

Ethyl 2-((R)-4-((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-6-benzyl-3,4-dihydroquinolin-1(2H)-yl)acetate (4l)

- Key Differences: Substituents: Benzyl group at position 6 and an amino acid side chain. Reactivity: The benzyl group enables π-π stacking interactions, while the amino acid moiety enhances solubility and biological targeting. Applications: Used in opioid receptor studies due to its mixed-efficacy μ-opioid receptor (MOR) activity .

- Comparison: Unlike the brominated target compound, 4l lacks a halogen for cross-coupling reactions but offers tailored bioactivity through its benzyl and amino acid groups.

tert-Butyl 2-(6-Formyl-7-hydroxy-3,4-dihydroquinolin-1(2H)-yl)acetate (14a)

- Key Differences :

- Substituents : Formyl (-CHO) and hydroxyl (-OH) groups at positions 6 and 6.

- Reactivity : The formyl group facilitates condensation reactions (e.g., Schiff base formation), while the hydroxyl group allows hydrogen bonding.

- Synthesis : Lower yield (46%) compared to the target compound (86%), likely due to the instability of the formyl group .

- Comparison : The bromine in the target compound offers superior stability and versatility in transition-metal-catalyzed reactions (e.g., Suzuki coupling).

Amide Derivatives (Molecular Weights: 524, 578, 602)

- Key Differences: Substituents: Cyano (-CN), trifluoromethyl (-CF₃), and tetrahydropyran-oxy groups. Reactivity: Increased lipophilicity and steric bulk enhance membrane permeability and binding affinity in drug candidates. Applications: Explored in kinase inhibition and oncology research .

- Comparison : The target compound’s bromine serves as a better leaving group for nucleophilic substitution, whereas the amide derivatives prioritize target-specific interactions.

tert-Butyl 2-(7-(Benzyloxy)-3,4-dihydroquinolin-1(2H)-yl)acetate (1.10)

- Key Differences :

Structural and Functional Analysis Table

Key Takeaways

- Bromine Advantage : The 6-bromo substituent in the target compound enables versatile cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a superior intermediate for functionalization compared to hydroxyl- or benzyl-substituted analogs.

- Steric Protection : The tert-butyl ester enhances stability against hydrolysis compared to ethyl or methyl esters in analogs like 4l .

- Cost and Availability: The target compound is priced higher (¥44.00/250mg) than non-brominated analogs (e.g., 6-bromo-3,4-dihydroquinolin-2-one at ¥176.00/10g), reflecting its synthetic complexity and utility .

Biological Activity

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate, identified by its CAS number 1224927-63-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological evaluations, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of 340.21 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 495.9 ± 45.0 °C at 760 mmHg |

| Flash Point | 253.7 ± 28.7 °C |

| LogP | 3.87 |

These properties suggest that the compound may exhibit lipophilic characteristics, which can influence its absorption and distribution in biological systems .

Synthesis

The synthesis of this compound involves multiple steps starting from readily available precursors. A typical synthetic route includes the reaction of sodium hydride with anhydrous N,N-dimethylformamide (DMF), followed by the addition of 6-bromo-3,4-dihydroquinolin-2(1H)-one and tert-butyl bromoacetate. The reaction yields the desired product with a reported yield of approximately 72% .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence that compounds in the quinoline family exhibit antimicrobial properties. Preliminary investigations have shown that certain derivatives can inhibit bacterial growth and may be effective against resistant strains .

Case Study: Inhibition of Cancer Cell Lines

A study published in a peer-reviewed journal evaluated the effects of similar quinoline-based compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the induction of oxidative stress and the activation of apoptotic pathways .

Research Findings on Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has highlighted key functional groups essential for biological activity. Modifications at the bromine position or alterations to the acetoxy group can enhance or diminish activity against specific targets .

Q & A

Q. What is the optimal synthetic route for tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a two-step process:

Alkylation : React 6-bromo-3,4-dihydroquinolin-2(1H)-one with tert-butyl bromoacetate in anhydrous DMF using sodium hydride (NaH) as a base. Maintain an inert atmosphere (N₂) to prevent moisture interference.

Workup : Quench with methanol, concentrate under reduced pressure, and purify via ethyl acetate extraction.

- Optimization : Use 1.2–1.5 equivalents of tert-butyl bromoacetate and monitor reaction progress via LCMS ([M+H]⁺ = 341.1). Anhydrous conditions and controlled stoichiometry improve yields (65–75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms the tert-butyl group (δ 1.45 ppm, singlet) and acetate methylene (δ 4.65 ppm). ¹³C NMR identifies the lactam carbonyl (δ 170 ppm) and ester carbonyl (δ 168 ppm).

- LCMS : Tracks reaction progress (retention time = 6.2 min, [M+H]⁺ = 341.1).

- IR : Key stretches include 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (lactam C=O) .

Q. What functional groups influence its reactivity?

- Methodological Answer :

- Bromine at C6 : Enables cross-coupling (e.g., Suzuki-Miyaura).

- Lactam carbonyl : Participates in hydrogen bonding and hydrolysis.

- tert-Butyl ester : Provides steric protection for the acetate group during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

- Methodological Answer : Yield variations (40–75%) arise from:

- Base activity : NaH purity (>95%) vs. technical-grade alternatives.

- Solvent dryness : Anhydrous DMF reduces side reactions.

- Workup protocols : Slow methanol quenching minimizes ester hydrolysis.

Solution : Use design of experiments (DoE) to test parameters (e.g., reaction time, solvent volume) and validate with triplicate runs .

Q. What mechanistic insights explain the bromine substituent’s reactivity in cross-coupling?

- Methodological Answer : The C6 bromine undergoes Pd-catalyzed coupling (e.g., with arylboronic acids). Computational studies (DFT) show electron-withdrawing effects from the lactam carbonyl activate the C-Br bond. Competing pathways (e.g., hydrodebromination) are suppressed by low water content (<5%) and excess boronic acid (1.5–2.0 eq) .

Q. How can computational methods predict biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina simulates binding to DNA topoisomerase II (PDB: 1ZXM; binding affinity ≤ -8.5 kcal/mol).

- Validation :

Topoisomerase inhibition assays : Measure plasmid relaxation inhibition.

CRISPR-Cas9 knockout : Confirm target specificity by comparing cytotoxicity in TOP2-deficient vs. wild-type cells .

Q. How should stability issues (e.g., lactam hydrolysis) be addressed during storage?

- Methodological Answer :

- Storage : -20°C under argon with 3Å molecular sieves (t₁/₂ increases from 14 days to 6 months).

- Stabilizers : Lyophilize with trehalose (5% w/w) to reduce hydrolysis.

- Monitoring : Use HPLC-UV (λ = 254 nm) to detect degradation (hydrolyzed product at 6.7 min vs. intact compound at 8.2 min) .

Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaH Equivalents | 1.1–1.3 eq | Prevents overalkylation |

| Reaction Time | 4–6 h | Balances conversion vs. decomposition |

| Purification Method | Ethyl acetate/water | Reduces polar impurities by 30% |

Q. Table 2. Hazard Mitigation Strategies

| Hazard Code | Risk | Mitigation Protocol |

|---|---|---|

| H302 | Oral toxicity | Use fume hood; avoid ingestion |

| H315/H319 | Skin/eye irritation | Nitrile gloves; safety goggles |

| H335 | Respiratory sensitization | N95 masks; local exhaust ventilation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.